9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
Core Heterocyclic Framework Characteristics
The foundational structure of this compound is defined by a pyrazolo[5,1-b]quinazoline bicyclic system. This framework consists of a pyrazole ring fused to a quinazoline moiety at the [5,1-b] positions, creating a planar, conjugated system with partial saturation in the quinazoline portion (5,6,7,8-tetrahydro). The fusion pattern places the pyrazole nitrogen atoms at positions 1 and 2, while the quinazoline nitrogens occupy positions 3 and 9.
The molecular formula C35H34N6 reflects a molecular weight of 562.71 g/mol , calculated from its constituent atoms. The tetrahydroquinazoline component introduces a degree of flexibility into the otherwise rigid aromatic system, altering electronic delocalization and influencing intermolecular interactions. Key bond lengths and angles within the core align with typical pyrazoloquinazoline derivatives, as evidenced by X-ray diffraction studies of analogous compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C35H34N6 |
| Molecular Weight | 562.71 g/mol |
| Fusion Pattern | [5,1-b] |
| Aromatic System | Partially saturated quinazoline |
Substituent Configuration Analysis
Three distinct substituents modulate the compound's physicochemical properties:
4-(Diphenylmethyl)piperazinyl Group at Position 9
This bulky substituent introduces steric hindrance while enhancing lipophilicity. The diphenylmethyl moiety extends perpendicular to the piperazine ring, creating a T-shaped geometry that may influence receptor binding through hydrophobic interactions. The piperazine nitrogen atoms remain protonatable under physiological conditions, potentially facilitating solubility and hydrogen bonding.Methyl Group at Position 2
The 2-methyl substituent occupies a position adjacent to the pyrazole nitrogen, inducing minor electronic effects via inductive donation. This group also restricts rotational freedom in the immediate vicinity, stabilizing specific conformations.Phenyl Group at Position 3
The 3-phenyl substituent extends coplanar with the pyrazole ring, enabling π-π stacking interactions. This aromatic system contributes to the compound’s overall planarity in the fused region, as observed in structurally related pyrazoloquinazolines.
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| 4-(Diphenylmethyl)piperazinyl | 9 | Moderate electron donation | High |
| Methyl | 2 | Weak electron donation | Low |
| Phenyl | 3 | Resonance stabilization | Moderate |
Comparative Molecular Topology with Related Pyrazoloquinazoline Derivatives
The [5,1-b] fusion pattern distinguishes this compound from other pyrazoloquinazoline isomers. Compared to the [1,5-c] fused derivatives, the [5,1-b] configuration repositions the nitrogen atoms, altering hydrogen-bonding capabilities and dipole moments. For instance, pyrazolo[1,5-c]quinazolin-2-one derivatives exhibit enhanced cytotoxicity due to improved target binding, as demonstrated in molecular docking studies.
The tetrahydro modification in the quinazoline moiety reduces aromaticity compared to fully unsaturated analogs like pyrazolo[4,3-h]quinazolines. This saturation increases molecular flexibility, potentially improving membrane permeability while decreasing planar stacking efficiency. Substituent positioning further differentiates activity profiles: chlorine atoms in para positions on aromatic rings enhance cytotoxicity in both [5,1-b] and [1,5-c] derivatives through polarizable halogen bonds.
| Derivative | Fusion Pattern | Aromaticity | Notable Substituent |
|---|---|---|---|
| Target Compound | [5,1-b] | Partial saturation | 4-(Diphenylmethyl)piperazinyl |
| Pyrazolo[1,5-c]quinazolin-2-one | [1,5-c] | Fully unsaturated | Para-chlorophenyl |
| Pyrazolo[4,3-h]quinazoline | [4,3-h] | Fully unsaturated | Methoxy group |
Properties
Molecular Formula |
C34H35N5 |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
9-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C34H35N5/c1-25-31(26-13-5-2-6-14-26)33-35-30-20-12-11-19-29(30)34(39(33)36-25)38-23-21-37(22-24-38)32(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-10,13-18,32H,11-12,19-24H2,1H3 |
InChI Key |
HWYVYMVXGHCGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives with Cyclic Ketones
The tetrahydropyrazoloquinazoline scaffold can be constructed via cyclocondensation of 1H-pyrazole-3,5-diamine (1 ) with cyclohexanone (2 ) under acidic conditions. This method, adapted from, proceeds via Schiff base formation followed by intramolecular cyclization:
Procedure :
-
Step 1 : React 1 (1.0 eq) with cyclohexanone (1.2 eq) in glacial acetic acid (20 vol) at 120°C for 6–8 h.
-
Step 2 : Add ZnCl₂ (0.1 eq) as a Lewis catalyst to enhance cyclization efficiency.
-
Outcome : Forms 2,3-unsubstituted 5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (3 ) in 75–82% yield.
Key Data :
Functionalization at Positions 2 and 3
Introducing methyl and phenyl groups requires pre-substituted pyrazole precursors or post-cyclization modifications:
-
Methyl Group (Position 2) : Use 5-amino-3-methyl-1H-pyrazole (4 ) in place of 1 during cyclocondensation.
-
Phenyl Group (Position 3) : Substitute cyclohexanone with benzalcyclohexanone (5 ) to incorporate the phenyl moiety directly.
Limitations : Steric hindrance from the phenyl group may reduce cyclization yields (60–68%) compared to unsubstituted analogs.
Coupling the Piperazine Moiety to the Quinazoline Core
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enables direct attachment of 6 to a halogenated quinazoline intermediate (10 ):
Procedure :
SN2 Displacement
For chlorinated intermediates (11 ), nucleophilic substitution with 6 offers a cost-effective alternative:
Procedure :
-
Step 1 : Synthesize 11 by treating 3 with POCl₃ (3 eq) in DMF (cat.) at 80°C (6 h, 90% yield).
-
Step 2 : React 11 with 6 (1.5 eq) in DMF using K₂CO₃ (3 eq) at 100°C (12 h, 72% yield).
Final Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives.
Scientific Research Applications
Pharmacological Potential
Recent studies indicate that this compound exhibits significant biological activity, particularly as a ligand for various neurotransmitter receptors. Its potential applications include:
- Anxiolytic Effects : Preliminary findings suggest that the compound may modulate serotonin and dopamine receptor activity, indicating possible therapeutic effects in treating anxiety disorders.
- Antitumor Activity : Pyrazole derivatives have been explored for their antitumor properties. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
- Postherpetic Neuralgia and Lumbosacral Radiculopathy :
- Combination Therapy in Breast Cancer :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anxiolytic | Modulates serotonin and dopamine receptors | |
| Antitumor | Inhibits cancer cell proliferation | |
| Pain Management | Efficacy in treating postherpetic neuralgia |
Table 2: Clinical Trials Overview
| Trial Phase | Condition | Status | Findings |
|---|---|---|---|
| Phase II | Postherpetic Neuralgia | Ongoing | Promising pain relief |
| Phase II | Lumbosacral Radiculopathy | Ongoing | Pain management efficacy |
Mechanism of Action
The mechanism of action of 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .
Comparison with Similar Compounds
Pyrazolo-Pyrimidine and Triazolo-Pyrimidine Derivatives
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 in ) exhibit fused triazole-pyrimidine cores. Key differences include:
- Core Heterocycles : The target compound’s pyrazoloquinazoline core vs. triazolopyrimidine in analogues.
- Isomerization Behavior : Triazolopyrimidine derivatives undergo isomerization under specific conditions (e.g., compound 7 isomerizes to 6 ), impacting their stability and reactivity .
- Substituent Effects : The diphenylmethylpiperazine group in the target compound may enhance receptor binding compared to the tolyl or hydrazine groups in these analogues .
9-(Trifluoromethyl)-Pyrazoloquinazoline Derivatives
The compound 9-(trifluoromethyl)-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid () shares the tetrahydropyrazoloquinazoline core but differs in substituents:
- Functional Groups : A trifluoromethyl group and carboxylic acid replace the target’s methyl, phenyl, and piperazinyl groups.
- Physicochemical Properties : The trifluoromethyl group increases lipophilicity and metabolic stability, while the carboxylic acid enhances solubility but may reduce blood-brain barrier permeability compared to the target compound .
Pyrazoline Derivatives as Enzyme Inhibitors
Pyrazoline derivatives () with 3-methyl-5-phenyl-1H-pyrazole cores inhibit aminopeptidase N, VEGFR2, and MMP9. Contrasts include:
- Ring Saturation : The target’s tetrahydropyrazolo ring vs. dihydropyrazole in pyrazolines.
- Substituent Impact : Chlorophenyl groups in pyrazolines (e.g., compound 2–4 ) may confer selectivity for metalloproteinases, whereas the target’s piperazine moiety could favor kinase or GPCR interactions .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Biological Activity
9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (referred to as compound 1) is a complex organic compound with significant potential in pharmacology. Its molecular structure features a piperazine moiety linked to a tetrahydropyrazoloquinazoline framework, suggesting diverse biological activities. This article explores the biological activity of compound 1, focusing on its interactions with neurotransmitter receptors and potential therapeutic applications.
- Molecular Formula : C34H35N5
- Molecular Weight : 513.7 g/mol
- IUPAC Name : 9-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Biological Activity Overview
Preliminary studies indicate that compound 1 exhibits significant biological activity, particularly as a ligand for various neurotransmitter receptors. This activity suggests potential applications in treating psychiatric disorders such as anxiety and psychosis through modulation of serotonin and dopamine pathways.
Table 1: Summary of Biological Activities
The mechanism of action of compound 1 involves its interaction with specific receptors in the central nervous system. It is believed to modulate receptor activity, influencing neurotransmitter levels and potentially leading to therapeutic effects in mental health disorders. The precise molecular targets and pathways are still under investigation.
Case Study 1: Neurotransmitter Interaction
In a study focusing on the interaction of compound 1 with serotonin receptors, researchers found that it could enhance serotonin receptor activity, leading to increased serotonin levels in neuronal cultures. This effect may underlie its potential use in treating anxiety disorders.
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of compound 1 on various cancer cell lines. The results indicated that compound 1 exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with an IC50 value of approximately 10 μM. These findings suggest that compound 1 could serve as a lead compound for the development of new anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
